molecular formula C18H21N3O B5765856 [4-(4-METHYLBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE

[4-(4-METHYLBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE

Cat. No.: B5765856
M. Wt: 295.4 g/mol
InChI Key: OFHIFBFREIWUQY-UHFFFAOYSA-N
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Description

Contextual Significance of Piperazine (B1678402) and Pyridine (B92270) Scaffolds in Synthetic Chemistry

Piperazine and pyridine rings are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in a wide range of biologically active compounds and approved drugs. researchgate.netnih.govnih.gov

The piperazine scaffold is a six-membered ring containing two nitrogen atoms at opposite positions. This structure imparts several desirable properties to a molecule, including increased water solubility and the ability to act as a versatile building block for creating libraries of compounds. researchgate.net The presence of two nitrogen atoms allows for modifications at one or both positions, enabling chemists to fine-tune the molecule's properties. researchgate.net Piperazine derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. researchgate.netresearchgate.net

The pyridine scaffold, a six-membered aromatic ring containing one nitrogen atom, is another cornerstone of medicinal chemistry. nih.govnih.gov It is a common feature in many natural products, vitamins, and a multitude of pharmaceutical agents. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other intermolecular interactions, which are crucial for binding to biological targets. mdpi.com Pyridine-containing drugs are used to treat a wide range of conditions, highlighting the versatility of this heterocyclic system. nih.gov

The combination of these two scaffolds in a single molecule, as seen in 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE, creates a hybrid structure with the potential for synergistic or novel biological activities.

Rationale for the Chemical Investigation of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE as a Target Molecule

The investigation of this target molecule allows chemists to explore new regions of chemical space and potentially discover compounds with unique biological profiles. The synthesis of such a molecule also presents interesting challenges and opportunities for the development of new synthetic methodologies.

Table 1: Physicochemical Properties of a Structurally Related Compound

PropertyValue
Molecular FormulaC22H30N4O
Molecular Weight366.5 g/mol
Boiling Point534.7±50.0 °C (Predicted)
Density1.134±0.06 g/cm3 (Predicted)
pKa6.18±0.10 (Predicted)

Data for (4-Benzylpiperazin-1-yl)(2-(isopentylamino)pyridin-3-yl)methanone, a compound with a similar core structure. alfa-chemical.comcalpaclab.comechemi.comcas.orgsyntharise.com

Overview of Research Areas for Complex Nitrogen-Containing Heterocycles

Complex nitrogen-containing heterocycles are a major focus of research in several scientific disciplines. In medicinal chemistry, they are investigated for their potential as therapeutic agents against a wide range of diseases, including cancer, infectious diseases, and neurological disorders. mdpi.comnih.govnih.gov The ability of nitrogen atoms to form hydrogen bonds and coordinate with metal ions makes these compounds ideal candidates for interacting with biological macromolecules like proteins and nucleic acids. mdpi.comnih.gov

Beyond medicine, these compounds are also explored in materials science for applications in organic light-emitting diodes (OLEDs), sensors, and catalysis. openmedicinalchemistryjournal.com The rich electronic properties and structural diversity of nitrogen-containing heterocycles make them versatile building blocks for the creation of functional materials.

The study of molecules like 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE contributes to this broader field of research by expanding the library of known compounds and providing new insights into the structure-activity relationships of complex heterocyclic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(4-methylphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-15-4-6-16(7-5-15)14-20-9-11-21(12-10-20)18(22)17-3-2-8-19-13-17/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHIFBFREIWUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Methylbenzyl Piperazinomethanone

Retrosynthetic Analysis of the 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE Core Structure

A retrosynthetic analysis of the target molecule, 4-(4-methylbenzyl)piperazinomethanone, deconstructs the compound into feasible starting materials. The primary disconnection is at the amide bond, yielding two key synthons: 4-(4-methylbenzyl)piperazine and a 3-pyridylcarbonyl derivative. This approach simplifies the synthesis into two main convergent steps: the formation of the substituted piperazine (B1678402) and its subsequent acylation with the pyridyl moiety.

The 4-(4-methylbenzyl)piperazine can be further disconnected at the benzylic C-N bond, suggesting an alkylation reaction between piperazine and a 4-methylbenzyl halide. Alternatively, reductive amination could be employed using piperazine and 4-methylbenzaldehyde (B123495).

The 3-pyridyl methanone (B1245722) fragment can be derived from nicotinic acid or its derivatives, which are readily available commercial starting materials. The formation of the ketone can be envisioned through various pyridylation reactions. advancechemjournal.com

Synthesis of the 4-(4-Methylbenzyl)piperazine Moiety

The synthesis of the 4-(4-methylbenzyl)piperazine intermediate is a critical step that can be achieved through several established methods.

Approaches to N-Alkylation of Piperazine Derivatives

N-alkylation of piperazine is a common and effective method for introducing substituents onto the piperazine ring. In the context of synthesizing 4-(4-methylbenzyl)piperazine, this typically involves the reaction of piperazine with a 4-methylbenzyl halide (e.g., chloride or bromide). The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Reactant 1Reactant 2BaseSolventTypical Conditions
Piperazine4-Methylbenzyl chlorideK2CO3, Na2CO3, or Et3NAcetonitrile, DMF, or EthanolReflux or elevated temperature
Piperazine4-Methylbenzyl bromideK2CO3, Na2CO3, or Et3NAcetonitrile, DMF, or EthanolReflux or elevated temperature

Another powerful technique is reductive amination. This involves the reaction of piperazine with 4-methylbenzaldehyde in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation.

Functionalization Strategies for Methylbenzyl Derivatives

The 4-methylbenzyl moiety is typically introduced as a single unit. However, functionalization of a pre-existing benzylpiperazine could also be considered, though it is a less direct route. For instance, a Friedel-Crafts alkylation of benzylpiperazine is conceptually possible but would likely lead to a mixture of ortho, meta, and para isomers, making it an inefficient method for this specific target.

Asymmetric Synthesis of Chiral Piperazine Intermediates

While the target molecule itself is not chiral, the synthesis of chiral piperazine intermediates is a significant area of research in medicinal chemistry. Asymmetric synthesis can be important when developing analogs or when a specific stereoisomer is required for biological activity. Methods for achieving this include the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, enantiomerically pure piperazine derivatives can be prepared from chiral amino acids or through asymmetric hydrogenation of prochiral piperazine precursors.

Synthesis of the 3-Pyridyl Methanone Fragment

The formation of the 3-pyridyl methanone fragment is the final key step in the convergent synthesis.

Pyridylation Reactions for Ketone Formation

The acylation of 4-(4-methylbenzyl)piperazine with a derivative of nicotinic acid (pyridine-3-carboxylic acid) is the most direct approach to forming the final product. This is an amide bond formation reaction.

Commonly used methods include:

Acid Chloride Method: Nicotinoyl chloride, generated from nicotinic acid and a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), reacts readily with 4-(4-methylbenzyl)piperazine in the presence of a base.

Coupling Reagents: A wide variety of peptide coupling reagents can be used to facilitate the reaction between nicotinic acid and 4-(4-methylbenzyl)piperazine. These reagents activate the carboxylic acid, promoting nucleophilic attack by the piperazine nitrogen.

Coupling ReagentDescription
DCC (N,N'-Dicyclohexylcarbodiimide)A classic and cost-effective coupling reagent.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)A water-soluble carbodiimide, simplifying purification.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)A highly efficient coupling reagent, often used for difficult couplings.
HOBt (Hydroxybenzotriazole)Often used as an additive with carbodiimides to suppress side reactions and improve efficiency.

The choice of method depends on factors such as the scale of the reaction, the desired purity, and the cost of reagents.

Carbonylation and Coupling Strategies

The formation of the pyridyl-methanone structure can be approached through modern organometallic cross-coupling reactions. Palladium-catalyzed carbonylation is a powerful technique for this purpose. In this strategy, a 3-halopyridine (such as 3-bromopyridine (B30812) or 3-iodopyridine) is reacted with carbon monoxide and 1-(4-methylbenzyl)piperazine (B148959) in the presence of a palladium catalyst.

The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the pyridine (B92270). Subsequent coordination of carbon monoxide leads to a migratory insertion, forming a pyridoyl-palladium complex. Finally, nucleophilic attack by the secondary amine of 1-(4-methylbenzyl)piperazine on this complex, followed by reductive elimination, yields the desired product, 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE, and regenerates the palladium(0) catalyst.

Alternative coupling strategies include the reaction of a pre-formed pyridyl organometallic reagent with a piperazine carbamoyl (B1232498) chloride. However, the one-pot carbonylation approach is often favored for its efficiency and atom economy.

Formation of Pyridyl Carboxylic Acid Precursors

The most common precursor for the synthesis of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE is 3-pyridinecarboxylic acid, also known as nicotinic acid. This key intermediate is commercially available but can also be synthesized through various methods.

Historically and on an industrial scale, nicotinic acid is produced by the oxidation of 3-methylpyridine (B133936) (β-picoline) or 2-methyl-5-ethylpyridine (MEP). Oxidation can be carried out in the liquid phase using reagents like nitric acid or in the vapor phase with air over a suitable catalyst. For laboratory-scale synthesis, more controlled oxidation methods can be employed.

A summary of common synthetic routes to 3-pyridinecarboxylic acid is presented below.

Starting MaterialReagent(s)Key Features
3-Methylpyridine (β-Picoline)Nitric Acid, Sulfuric AcidLiquid-phase, direct oxidation.
3-Methylpyridine (β-Picoline)Air, Vanadium Oxide CatalystVapor-phase oxidation, common industrial method.
QuinolinePotassium Permanganate (B83412) (KMnO4)Oxidative cleavage of the benzene (B151609) ring.

Convergent and Divergent Synthesis of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE

The synthesis of the target compound is typically achieved through a convergent approach, where the two key fragments, the pyridyl moiety and the piperazine moiety, are synthesized separately and then coupled in a final step.

Amide Bond Formation Strategies for the Methanone Linkage

The crucial step in synthesizing 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE is the formation of the amide bond that constitutes the methanone linkage. This is most frequently accomplished by coupling 3-pyridinecarboxylic acid (nicotinic acid) with 1-(4-methylbenzyl)piperazine. ijpsr.com

Direct amidation by heating the carboxylic acid and the amine is generally not feasible due to the high temperatures required. Therefore, the carboxylic acid must first be activated. Common strategies include:

Conversion to Acyl Chloride : Nicotinic acid can be converted to nicotinoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride is then treated with 1-(4-methylbenzyl)piperazine, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) to scavenge the HCl byproduct. researchgate.net This is a robust and widely used method.

Use of Coupling Reagents : A variety of peptide coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid and amine under milder conditions. These reagents activate the carboxylic acid in situ.

Commonly used coupling agents for this type of transformation are listed in the table below.

Coupling Reagent ClassExamplesMechanism of Action
CarbodiimidesDicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Forms an O-acylisourea intermediate that is reactive towards amines. Often used with additives like HOBt to improve efficiency. mdpi.com
Phosphonium SaltsBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)Forms an active ester intermediate.
Uronium/Aminium SaltsHATU, HBTUForms an active ester that readily reacts with the amine.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.

A significant potential byproduct is the formation of a bis-amide, where a second molecule of the activated nicotinic acid reacts with the remaining N-H group of the desired product, particularly if piperazine itself is used as a starting material before benzylation. nih.gov The use of N-Boc-piperazine, followed by coupling and deprotection, can circumvent this issue. However, when using 1-(4-methylbenzyl)piperazine directly, controlling the stoichiometry is essential.

A typical laboratory procedure involves dissolving the nicotinic acid and a coupling agent (like EDC/HOBt) or converting the acid to its acyl chloride first. mdpi.com The 1-(4-methylbenzyl)piperazine is then added, often at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by stirring at room temperature until completion.

ParameterConditionRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic solvents that dissolve reactants and do not participate in the reaction.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)Scavenges acidic byproducts (e.g., HCl from acyl chlorides) without being nucleophilic.
Temperature 0 °C to Room TemperatureInitial cooling helps manage exothermic reactions, followed by warming to ensure reaction completion.
Stoichiometry Slight excess of the amine or acidCan be varied to ensure the complete consumption of the more valuable reagent.

Large-Scale Synthetic Considerations for Academic Production

Transitioning the synthesis from a laboratory bench to a larger, pilot-plant scale for academic or research purposes introduces several challenges. researchgate.net For the synthesis of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE, key considerations include:

Reagent Selection : On a larger scale, the cost and safety of reagents become more important. Using thionyl chloride to produce the acyl chloride is effective but requires careful handling due to its toxicity and corrosiveness. Coupling reagents like HATU are highly effective but may be prohibitively expensive for large quantities. A cost-effective approach using nicotinoyl chloride is often preferred.

Work-up and Purification : Filtration to remove byproducts like dicyclohexylurea (from DCC coupling) can be cumbersome on a large scale. Liquid-liquid extractions must be designed to be efficient and minimize solvent use. Purification by column chromatography, common in lab-scale synthesis, is often impractical for large batches. Crystallization or precipitation of the final product as a salt (e.g., hydrochloride) is a more scalable purification method.

Thermal Safety : The amidation reaction, especially with an acyl chloride, can be highly exothermic. The rate of addition of reagents and efficient heat dissipation must be carefully controlled to prevent thermal runaways.

Process Efficiency : To maximize throughput, telescoping reactions (where intermediates are not isolated) can be considered. For instance, the formation of nicotinoyl chloride could be immediately followed by the amidation step in the same reactor.

Derivatization and Analogue Synthesis

The core structure of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE allows for extensive derivatization to explore structure-activity relationships in various research contexts. Analogues can be synthesized by modifying either the piperazine or the pyridyl moiety. nih.gov

Modifications of the Piperazine Moiety:

Altering the Benzyl (B1604629) Group : The 4-methylbenzyl group can be readily replaced. Starting with piperazine or N-Boc-piperazine, a wide array of substituted benzyl halides (e.g., 4-chloro, 4-methoxy, 3,4-dichloro) can be used in an N-alkylation step to generate diverse analogues. nih.gov

Replacing the Benzyl Group : Other alkyl or aryl groups can be attached to the piperazine nitrogen. For example, coupling with different heterocyclic halides can introduce varied pharmacophoric features.

Modifications of the Pyridyl Moiety:

Ring Substitution : The pyridine ring can be substituted with various functional groups (e.g., halogens, nitro groups, alkyl groups). This is achieved by starting with the appropriately substituted 3-pyridinecarboxylic acid. For instance, using 6-chloronicotinic acid would yield the corresponding 6-chloro-pyridyl analogue.

Isomeric Variation : The position of the carbonyl group on the pyridine ring can be changed. Using isonicotinic acid (pyridine-4-carboxylic acid) or picolinic acid (pyridine-2-carboxylic acid) as the starting material would result in the 4-pyridyl and 2-pyridyl isomers, respectively.

The synthesis of these analogues generally follows the same amide bond formation strategies discussed previously, highlighting the versatility of the synthetic route. rsc.orgnih.gov

Introduction of Substituents on the Piperazine Ring

While the majority of commercially available piperazine-containing drugs feature substitution only at the nitrogen atoms, significant advancements have been made in the direct functionalization of the carbon atoms of the piperazine ring. nih.govmdpi.com These methods provide a powerful toolkit for creating analogs of 4-(4-methylbenzyl)piperazinomethanone with substituents directly on the heterocyclic core, exploring chemical space that has been largely inaccessible until recently. rsc.org

One of the most direct approaches is the C–H functionalization of a pre-formed piperazine ring. nih.gov This strategy avoids lengthy de novo syntheses and allows for late-stage diversification. Photoredox catalysis has emerged as a particularly effective method. nih.gov For instance, using an iridium-based photocatalyst, N-acyl piperazines can undergo α-C–H arylation or vinylation. mdpi.com In a typical reaction, the photocatalyst, upon excitation with visible light, generates a highly reactive α-amino radical from the piperazine substrate, which then couples with an aryl or vinyl partner. nih.govencyclopedia.pub

Key C-H Functionalization Methodologies for Piperazine Rings

Methodology Catalyst/Reagent Type of Substituent Added Key Features
Photoredox Catalysis Ir(ppy)₃ or similar Ir/Ru complexes Aryl, Heteroaryl, Vinyl Mild conditions, high functional group tolerance, direct C-H activation. nih.govmdpi.com
α-Lithiation Trapping s-BuLi / (-)-sparteine Various electrophiles (e.g., alkyl halides, carbonyls) Effective for N-Boc protected piperazines; allows for asymmetric synthesis. nih.govwhiterose.ac.uk

| Transition-Metal Catalysis | Palladium (Pd), Tantalum (Ta) | Alkyl, Aryl | Often requires a directing group on nitrogen; can achieve high regio- and diastereoselectivity. nih.gov |

Another strategy involves the construction of the piperazine ring from acyclic precursors that already contain the desired carbon-substituents. This approach offers excellent control over stereochemistry. For example, homochiral amino acids can serve as starting materials to produce enantiomerically pure C-substituted piperazines. rsc.org The synthesis typically involves coupling two amino acid-derived units, followed by cyclization and reduction of amide or diketopiperazine intermediates. rsc.orgresearchgate.net Once the C-substituted piperazine core is formed, the pyridyl and methylbenzyl groups can be installed sequentially on the nitrogen atoms.

Modifications of the Methylbenzyl Group

The 4-methylbenzyl moiety offers two primary sites for chemical modification: the benzylic methyl group and the aromatic ring. Each site can be targeted with specific reagents to yield a variety of derivatives.

Transformations of the Methyl Group: The benzylic methyl group is susceptible to oxidation. A classic and effective method for converting a methyl group on an aromatic ring to a carboxylic acid is oxidation with potassium permanganate (KMnO₄). chemspider.com This reaction is typically performed in a mixture of pyridine and water under heating. The resulting carboxylic acid could then be further functionalized, for example, by converting it into esters or amides, significantly diversifying the parent structure.

Modifications of the Aromatic Ring: The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution . The existing substituents—the alkyl (methyl) group and the piperazinomethyl group—are both ortho-, para-directing activators. Therefore, electrophiles are expected to add to the positions ortho to these groups (C3 and C5). However, steric hindrance from the bulky piperazinomethyl group may favor substitution at the C3 and C5 positions. uci.edu

Potential Electrophilic Aromatic Substitution Reactions

Reaction Reagents Expected Product
Nitration HNO₃ / H₂SO₄ Introduction of a nitro (-NO₂) group
Halogenation Br₂ / FeBr₃ or Cl₂ / FeCl₃ Introduction of a bromo (-Br) or chloro (-Cl) group

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Introduction of an acyl (-COR) group |

These reactions would introduce polar or reactive functional groups onto the benzyl ring, providing handles for further synthetic elaboration or for modulating the electronic and steric properties of the molecule.

Transformations at the Pyridyl Moiety

The pyridyl moiety, linked via a carbonyl group, presents several opportunities for chemical transformation, including modifications to the pyridine ring itself and reactions at the ketone functional group.

Modifications of the Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, a property further enhanced by the attached carbonyl group at the 3-position. wikipedia.org Electrophilic attack, if successful under harsh conditions, would be directed to the C5 position, which is meta to both the ring nitrogen and the carbonyl group. quimicaorganica.orgslideshare.netquora.com

A more versatile strategy for functionalizing the pyridine ring is through the formation of a pyridine N-oxide . The pyridine nitrogen can be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgthieme-connect.de The resulting N-oxide activates the ring, making the C2 and C4 positions susceptible to both nucleophilic and certain electrophilic attacks. scripps.edu Subsequent deoxygenation can restore the pyridine ring.

Reactions at the Methanone Linker: The carbonyl group serves as a key reactive site. It can be reduced to a secondary alcohol, transforming the methanone into a hydroxymethyl bridge. This reduction can be achieved using various hydride reagents, such as sodium borohydride (NaBH₄). This modification would introduce a chiral center and alter the geometry and hydrogen-bonding capabilities of the molecule.

Potential Transformations of the Pyridyl Moiety

Transformation Reagents/Method Resulting Functional Group
N-Oxidation m-CPBA or H₂O₂/AcOH Pyridine N-oxide
Electrophilic Substitution e.g., Fuming H₂SO₄ (Sulfonation) Sulfonic acid at C5 (requires harsh conditions)

| Ketone Reduction | NaBH₄, LiAlH₄ | Secondary alcohol |

These synthetic methodologies provide a strategic framework for the systematic modification of 4-(4-methylbenzyl)piperazinomethanone, allowing for the targeted synthesis of analogs with diverse structural features on the piperazine, methylbenzyl, and pyridyl components.

Structural Elucidation and Advanced Characterization of 4 4 Methylbenzyl Piperazinomethanone

Spectroscopic Analysis

A complete NMR analysis would be fundamental to confirming the molecular structure of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE. ¹H NMR spectroscopy would provide information on the chemical environment of hydrogen atoms, including their chemical shifts, integration, and coupling constants, which would help to identify the pyridine (B92270), piperazine (B1678402), and methylbenzyl moieties. ¹³C NMR would identify the number and types of carbon environments. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be crucial for establishing the connectivity between protons and carbons, definitively assigning all signals and confirming the isomeric structure. Currently, no such detailed NMR data has been published.

High-Resolution Mass Spectrometry (HRMS) would be required to determine the compound's exact molecular formula by providing a highly accurate mass-to-charge ratio. A detailed fragmentation pathway analysis, typically achieved through tandem mass spectrometry (MS/MS), would offer insights into the compound's structure by showing how it breaks apart. This analysis helps to confirm the presence and connectivity of the pyridyl, methanone (B1245722), piperazine, and methylbenzyl fragments. This specific experimental data is not available in the public domain.

IR spectroscopy would identify the characteristic functional groups present in the molecule. Key vibrational bands would be expected for the C=O (amide) bond, C-N bonds of the piperazine ring, and the aromatic C-H and C=C bonds of the pyridyl and benzyl (B1604629) rings. UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, indicating the extent of conjugation in the aromatic systems. While theoretical spectra can be predicted, experimentally obtained and published spectra for this compound could not be located.

Crystallographic Analysis

Polymorphism refers to the ability of a compound to exist in more than one crystal form. Studies in this area would investigate whether 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE can crystallize in different forms and how these different packings affect its physical properties. Crystal engineering studies would explore the design of novel crystalline structures with desired properties based on an understanding of intermolecular interactions. Research into these specific aspects of the compound has not been identified in the scientific literature.

Conformational Analysis

Solid-State Conformation:

In the solid state, the conformation of molecules is determined by a combination of intramolecular forces and intermolecular packing effects within the crystal lattice. X-ray crystallography is the definitive method for elucidating the three-dimensional structure of molecules in their crystalline form.

For analogous compounds, such as 4-substituted(aryl)-piperazin-1-ylmethanone derivatives, single-crystal X-ray diffraction studies have consistently shown that the piperazine ring adopts a chair conformation . researchgate.net This conformation is the most stable arrangement for a six-membered ring, as it minimizes both angle and torsional strain. It is therefore highly probable that the piperazine ring in 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE also exists in a chair conformation in the solid state.

The puckering parameters of the piperazine ring in these analogous structures, which quantitatively describe the degree and nature of the ring's non-planarity, confirm the chair geometry. researchgate.net The orientation of the substituents on the piperazine nitrogen atoms is also a key feature. In the solid state, the bulky aryl and benzyl groups are typically found in equatorial positions to minimize steric hindrance.

Solution-State Conformation:

In solution, molecules are more dynamic and can exist as an equilibrium of different conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational preferences of molecules in solution. Dynamic NMR studies on novel N,N'-substituted piperazines have shown the existence of conformers resulting from the partial double bond character of the amide C-N bond and the ring inversion of the piperazine chair. beilstein-journals.org

For 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE in solution, it is anticipated that the piperazine ring would predominantly exist in a chair conformation. The interconversion between the two possible chair forms would be influenced by the steric bulk of the 4-methylbenzyl and 3-pyridylmethanone groups. The presence of these large substituents is expected to create a significant energetic preference for the conformer where both groups occupy equatorial positions, thereby reducing 1,3-diaxial interactions. Temperature-dependent NMR experiments on related piperazine derivatives have been used to determine the energy barriers for ring inversion and rotation around the amide bond. beilstein-journals.org

Parameter Expected Conformation in 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE Basis of Inference
Piperazine Ring Conformation ChairMinimization of steric and torsional strain; X-ray data of analogous compounds. researchgate.net
Substituent Orientation EquatorialReduction of 1,3-diaxial steric interactions.
Amide Bond Geometry Restricted rotation leading to potential conformersPartial double bond character of the C-N amide bond. beilstein-journals.org

In the absence of direct experimental data, computational modeling provides a powerful avenue to explore the conformational landscape of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE. Techniques such as molecular mechanics and quantum chemical calculations can be employed to identify stable conformers and estimate their relative energies.

Computational studies on related piperazine-containing molecules have successfully predicted their conformational behaviors. physchemres.orgnih.gov For instance, molecular modeling of 2-substituted piperazines has shown a preference for the axial conformation in certain cases, which can be stabilized by intramolecular interactions. nih.gov In the case of the title compound, computational analysis would likely involve a systematic search of the conformational space by rotating the key single bonds: the C-N bond connecting the pyridylcarbonyl group to the piperazine ring, and the C-N and C-C bonds of the 4-methylbenzyl group.

A typical computational workflow would involve:

Initial Structure Generation: Building the 3D structure of the molecule.

Conformational Search: Systematically rotating the rotatable bonds to generate a multitude of possible conformations.

Energy Minimization: Optimizing the geometry of each conformer to find the nearest local energy minimum using force fields (e.g., MMFF94) or semi-empirical methods.

Quantum Chemical Calculations: Further refining the geometries and calculating the relative energies of the low-energy conformers using more accurate methods like Density Functional Theory (DFT).

Based on the principles of steric hindrance and electronic interactions, it is anticipated that the global minimum energy conformation of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE would feature:

A chair conformation for the piperazine ring.

The 4-methylbenzyl group in an equatorial position to minimize steric clashes with the piperazine ring protons.

The 3-pyridylmethanone group also in an equatorial position . The orientation of the 3-pyridyl ring relative to the carbonyl group would be influenced by a balance of steric and electronic effects, including potential weak intramolecular interactions.

The computational results would likely yield a potential energy surface with several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing a theoretical picture of the conformational equilibrium in the gas phase or in solution (if solvent effects are included in the calculations).

Computational Method Objective Expected Outcome for the Title Compound
Molecular Mechanics (MM) Rapidly explore the conformational space and identify low-energy conformers.Identification of the chair conformation of the piperazine ring with equatorial substituents as the most stable.
Density Functional Theory (DFT) Accurately calculate the geometries and relative energies of the most stable conformers.Refined structures and energetic ordering of the low-energy conformers, confirming the equatorial preference of the substituents.
Solvent Modeling (e.g., PCM) Investigate the influence of the solvent on the conformational equilibrium.Minor shifts in the relative energies of conformers, but the overall preference for the equatorial arrangement is likely to be maintained.

Computational Chemistry and Theoretical Investigations of 4 4 Methylbenzyl Piperazinomethanone

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the properties of a molecule at the electronic level. These methods are used to determine the most stable conformation, analyze electron distribution, and predict spectroscopic behavior. For a molecule like 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE, a common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. nanobioletters.comresearchgate.net

Geometry optimization is the process of finding the lowest energy arrangement of atoms, which corresponds to the most stable three-dimensional structure of the molecule. This optimized geometry is crucial as it serves as the basis for all other computational analyses.

Following optimization, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is conducted. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nanobioletters.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. For 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE, the HOMO is expected to be localized on the electron-rich regions, such as the piperazine (B1678402) and methylbenzyl moieties, while the LUMO would likely be distributed over the electron-deficient pyridyl and methanone (B1245722) groups.

Table 1: Illustrative Frontier Orbital Energies and Related Parameters for 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE

ParameterIllustrative ValueDescription
EHOMO-6.2 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.4 eVIndicates chemical stability and reactivity

Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values, when compared to experimental spectra, help in the definitive assignment of signals to specific atoms in the molecule. For the title compound, distinct signals would be predicted for the protons and carbons in the pyridyl, piperazine, and methylbenzyl groups.

IR Spectroscopy: The vibrational frequencies in an infrared spectrum can be calculated to identify the characteristic stretching and bending modes of the molecule's functional groups. Key predicted vibrations for 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE would include the C=O stretching of the methanone group (typically around 1650-1680 cm⁻¹), C-N stretching of the piperazine ring, and C-H vibrations of the aromatic rings and methyl group. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. The calculations can identify the nature of these transitions, such as π→π* or n→π*, which are characteristic of the aromatic rings and the carbonyl group.

Table 2: Illustrative Predicted Spectroscopic Data for 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE

Spectroscopy TypeParameterPredicted Value/RegionAssignment
¹³C NMRChemical Shift (δ)~168 ppmC=O (Methanone)
¹H NMRChemical Shift (δ)~2.3 ppm-CH₃ (Methylbenzyl)
IRVibrational Frequency (ν)~1660 cm⁻¹C=O Stretch
UV-VisAbsorption Maximum (λmax)~260 nmπ→π* transition

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy pathway from reactants to products. A common synthesis route for such methanone derivatives involves the acylation of a piperazine derivative with a suitable carboxylic acid derivative of pyridine (B92270).

Theoretical calculations can model this reaction to:

Identify the structures of transition states, which are the highest energy points along the reaction coordinate.

Calculate the activation energy, which determines the reaction rate.

Investigate the role of catalysts or different solvent environments on the reaction pathway.

This allows for the optimization of synthetic procedures by predicting the most favorable reaction conditions.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of molecular flexibility and interactions with the environment.

MD simulations can reveal the conformational landscape of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE. The molecule possesses several rotatable bonds, leading to a high degree of flexibility. Key areas of flexibility include:

The chair-boat interconversion of the piperazine ring.

Rotation around the C-N bonds connecting the piperazine ring to the methanone and benzyl (B1604629) groups.

Rotation of the pyridyl and methylbenzyl rings.

Simulations can identify the most populated conformations and the energy barriers between them, offering insight into the molecule's shape and how it might adapt to bind to a biological target.

The solvent environment can significantly influence the structure and behavior of a molecule. MD simulations explicitly model solvent molecules (like water or organic solvents), allowing for the study of solvation effects. These simulations can analyze:

The formation of hydrogen bonds between the molecule (e.g., the nitrogen atoms in the pyridine and piperazine rings) and protic solvents.

The arrangement of solvent molecules around the solute, forming a solvation shell.

The influence of solvent polarity on the conformational preferences of the molecule.

Understanding these interactions is crucial, as they can impact the molecule's solubility, stability, and reactivity in different media.

Intermolecular Interaction Studies

The study of intermolecular interactions is crucial for understanding the solid-state properties and crystal packing of molecular compounds. For 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE, a molecule possessing a variety of functional groups including a pyridine ring, a substituted benzene (B151609) ring, a piperazine core, and a ketone linker, a diverse array of non-covalent interactions can be anticipated. Computational methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analysis are powerful tools to elucidate the nature and strength of these interactions, which collectively dictate the supramolecular architecture.

Theoretical models of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE reveal a high potential for a variety of non-covalent interactions that contribute to the stability of its crystal lattice. These interactions include hydrogen bonds, π-π stacking, and C-H···π interactions.

Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors like O-H or N-H, it can participate in weaker C-H···O and C-H···N hydrogen bonds. The nitrogen atom of the pyridine ring and the oxygen atom of the methanone group are potential hydrogen bond acceptors. researchgate.netnih.gov The hydrogen atoms on the aromatic rings and the piperazine methylene (B1212753) groups can act as donors. Computational analyses on similar piperazine and pyridine-containing structures have characterized the geometric parameters of such interactions. mdpi.comresearchgate.net For instance, DFT calculations on related systems suggest that C-H···N and C-H···O interactions typically exhibit donor-acceptor distances in the range of 2.2 to 2.8 Å.

Theoretical calculations using methods like Symmetry-Adapted Perturbation Theory (SAPT) can dissect the interaction energies into electrostatic, exchange, induction, and dispersion components, providing a deeper understanding of the nature of these π-interactions. nih.gov For the title compound, it is predicted that dispersion forces would be the dominant attractive force in any π-stacking arrangement.

The following table summarizes the predicted non-covalent interactions for 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE based on computational models and data from analogous systems.

Interaction TypeDonorAcceptorPredicted Distance (Å)Predicted Energy (kcal/mol)
C-H···NPiperazine C-HPyridine N2.3 - 2.7-1.5 to -3.0
C-H···OBenzyl C-HMethanone O2.2 - 2.6-2.0 to -4.0
π-π StackingPyridine RingBenzyl Ring3.4 - 3.8 (inter-planar)-2.5 to -5.0
C-H···πPiperazine C-HPyridine Ring2.5 - 2.9-1.0 to -2.5

The interplay of the non-covalent interactions detailed above governs the assembly of individual molecules of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE into ordered, three-dimensional supramolecular structures. Computational modeling allows for the prediction of stable crystal packing arrangements and the identification of recurring structural motifs, or synthons.

In many piperazine derivatives, hydrogen bonding networks lead to the formation of one-dimensional chains or two-dimensional sheets. mdpi.comresearchgate.net For the title compound, it is plausible that C-H···O and C-H···N interactions link molecules into chains. For example, a head-to-tail arrangement could be facilitated by C-H···O bonds involving the methanone group and aromatic protons.

These primary chains can then be further organized by π-π stacking and C-H···π interactions. The stacking of the aromatic rings between adjacent chains could lead to the formation of layered 2D sheets or more complex 3D architectures. The directionality of hydrogen bonds combined with the less directional but significant π-stacking interactions creates a complex potential energy landscape with multiple possible stable packing polymorphs.

Quantum chemical methods like Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the electron density topology of the predicted supramolecular assemblies. researchgate.netchemrxiv.org The presence of bond critical points (BCPs) between interacting atoms provides definitive evidence for non-covalent interactions and allows for the quantification of their strengths. mdpi.com Similarly, Non-Covalent Interaction (NCI) plots can visually represent the regions of weak interactions within the supramolecular structure, highlighting the stabilizing contacts. scielo.org.mx

Based on the analysis of potential intermolecular forces, several supramolecular motifs can be hypothesized for 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE.

Supramolecular MotifKey InteractionsResulting Dimensionality
Catemer ChainC-H···O (Methanone)1D
Dimeric Pairπ-π Stacking (Pyridine-Benzyl)0D
Herringbone SheetC-H···π and π-π Stacking2D
Interlocked NetworkCombination of H-bonds and π-stacking3D

Chemical Reactivity and Stability Profile of 4 4 Methylbenzyl Piperazinomethanone

Chemical Stability Under Varied Conditions

The primary site for hydrolysis in this molecule is the amide bond of the methanone (B1245722) group linking the piperazine (B1678402) and pyridyl rings. Amide hydrolysis can be catalyzed by both acid and base. libretexts.orgkhanacademy.org

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The piperazine nitrogens would also be protonated, which could influence the reaction rate.

In basic media, the hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. researchgate.net This process is generally irreversible as the resulting carboxylate is deprotonated and resonance-stabilized. Given that the piperazine amine is a relatively good leaving group (after protonation), the amide bond is expected to be susceptible to cleavage under strong acidic or basic conditions, particularly with heat. libretexts.org

Table 1: Predicted Hydrolytic Stability of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE

ConditionExpected StabilityPrimary Degradation Products
Neutral (pH ~7)Generally stable at ambient temperature.Minimal degradation.
Acidic (e.g., HCl)Susceptible to hydrolysis, especially with heat.3-Pyridinecarboxylic acid and 1-(4-methylbenzyl)piperazine (B148959).
Basic (e.g., NaOH)Susceptible to hydrolysis, especially with heat.Salt of 3-pyridinecarboxylic acid and 1-(4-methylbenzyl)piperazine.

The molecule possesses several sites that could be susceptible to oxidation or reduction. The piperazine ring is known to undergo oxidative degradation. researchgate.nethw.ac.ukutexas.edu Strong oxidizing agents can lead to ring-opening or the formation of various oxidized byproducts. The benzylic carbon of the 4-methylbenzyl group is also a potential site for oxidation, which could yield a carboxylic acid under harsh conditions.

Conversely, the methanone carbonyl group is susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) would likely reduce the ketone to a secondary alcohol, yielding 4-(4-methylbenzyl)piperazinomethanol. The pyridine (B92270) ring can also be reduced under more vigorous conditions, such as with certain metal catalysts.

Table 2: Predicted Oxidative and Reductive Stability

Reaction TypeReagent ClassPotential Reaction SiteExpected Outcome
OxidationStrong Oxidants (e.g., KMnO₄, H₂O₂)Piperazine Ring, Benzyl (B1604629) Methyl GroupDegradation of piperazine ring, oxidation of methyl to carboxylic acid.
ReductionHydride Reagents (e.g., NaBH₄), Catalytic Hydrogenation (e.g., H₂/Pd)Methanone Carbonyl GroupReduction to a secondary alcohol.

Pyridine and its derivatives are known to be sensitive to ultraviolet light. arkat-usa.orgmdpi.com Upon irradiation, pyridine can undergo complex rearrangements and, in the presence of water, may lead to ring-opening to form derivatives of 5-amino-2,4-pentadienal. mdpi.com While the specific photochemical behavior of this complex molecule is not documented, the presence of the pyridine ring suggests a potential for degradation upon prolonged exposure to UV radiation. The other aromatic ring and the piperazine moiety may also contribute to its photochemical profile.

Functional Group Reactivity

The reactivity of the molecule is largely defined by the individual reactivities of the methanone carbonyl and the aromatic rings.

The carbonyl carbon of the methanone group is electrophilic and is the primary site for nucleophilic attack. As discussed, this is central to its hydrolytic instability. It can also react with other nucleophiles. For instance, organometallic reagents like Grignard or organolithium compounds could add to the carbonyl to form a tertiary alcohol. The carbonyl group also activates the adjacent C-H bonds, although reactions at these positions are less common for this type of structure.

The two aromatic rings in the molecule have distinct reactivities towards substitution reactions.

Pyridyl Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). quimicaorganica.orgwikipedia.orgresearchgate.net Electrophilic attack, if it occurs, is directed to the 3-position (relative to the nitrogen), which is the most electron-rich carbon. researchgate.netquora.com However, the reaction conditions required are often harsh. quimicaorganica.orgwikipedia.org Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as the electronegative nitrogen can stabilize the negative charge of the intermediate. stackexchange.comquora.comwikipedia.org

Benzyl Ring: The 4-methylbenzyl ring contains a methyl group, which is an activating, ortho-, para-directing group for electrophilic aromatic substitution. pearson.comquora.com This means the benzyl ring is significantly more reactive towards electrophiles (like in nitration or halogenation) than the pyridyl ring. The positions ortho to the methyl group (and meta to the piperazinomethyl group) would be the most likely sites of substitution.

Table 3: Predicted Aromatic Substitution Reactivity

Ring SystemReaction TypeReactivityPreferred Position(s)
Pyridyl Ring Electrophilic SubstitutionDeactivated (low reactivity)C-5 (meta to Nitrogen and Carbonyl)
Nucleophilic SubstitutionActivated (moderate reactivity)C-2, C-4, C-6 (ortho/para to Nitrogen)
Benzyl Ring Electrophilic SubstitutionActivated (high reactivity)C-2, C-6 (ortho to methyl group)
Nucleophilic SubstitutionDeactivated (very low reactivity)Not favored

Reactivity of the Piperazine Nitrogen Atoms

The piperazine ring in 4-(4-methylbenzyl)piperazinomethanone contains two nitrogen atoms with distinct electronic environments, leading to differential reactivity. The nitrogen atom at the 1-position (N1) is part of an amide linkage, bonded to the carbonyl group of the 3-pyridylmethanone moiety. This acylation significantly reduces the nucleophilicity and basicity of N1 due to the electron-withdrawing effect of the adjacent carbonyl group. The lone pair of electrons on N1 is delocalized into the carbonyl system, resulting in a planar geometry around this nitrogen and restricted rotation around the N1-C(O) bond.

In contrast, the nitrogen atom at the 4-position (N4), which is substituted with a 4-methylbenzyl group, retains its tertiary amine character. Consequently, N4 is the primary site of basicity and nucleophilicity within the piperazine ring. It is readily available for protonation and for coordination to Lewis acidic centers, such as metal ions. The 4-methylbenzyl group exerts a mild electron-donating inductive effect, which may slightly enhance the basicity of N4 compared to an unsubstituted piperazine. However, the bulky nature of the benzyl group can also introduce steric hindrance, potentially influencing the accessibility of the N4 lone pair to incoming reagents or metal centers.

Coordination Chemistry Potential

The presence of multiple potential donor atoms—the pyridyl nitrogen and the two piperazine nitrogens—makes 4-(4-methylbenzyl)piperazinomethanone an interesting ligand for the construction of coordination complexes and metal-organic frameworks. The spatial arrangement of these donor sites allows for various coordination modes, including monodentate, bidentate, and bridging behavior.

Investigation of Metal Ion Complexation by Pyridyl and Piperazine Nitrogen Donors

The coordination of 4-(4-methylbenzyl)piperazinomethanone to metal ions is primarily anticipated to occur through the more basic nitrogen atoms: the pyridyl nitrogen and the N4 nitrogen of the piperazine ring. The pyridyl nitrogen, with its sp2-hybridized lone pair, is a well-established donor in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.org

The N4 atom of the piperazine ring, being a tertiary amine, is also a strong potential donor site. In the solid state, piperazine-containing ligands typically adopt a chair conformation. nih.gov However, upon coordination to a metal ion, the piperazine ring can switch to a boat conformation to facilitate metal binding. biointerfaceresearch.com This conformational flexibility is a key aspect of its coordination behavior.

The molecule can act as a bidentate ligand, chelating to a single metal center through both the pyridyl nitrogen and the N4 piperazine nitrogen. The formation of a seven-membered chelate ring would be expected in this scenario. Alternatively, it can function as a bridging ligand, connecting two different metal centers, with one metal coordinating to the pyridyl nitrogen and the other to the N4 piperazine nitrogen. This bridging capability is of particular interest for the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.govlpu.in The interplay between the chelating and bridging coordination modes will be influenced by factors such as the nature of the metal ion, the counter-anion, and the solvent system used during synthesis.

Below is a table summarizing the potential coordination modes of 4-(4-methylbenzyl)piperazinomethanone.

Coordination ModeDonor Atoms InvolvedPotential Structural Outcome
MonodentatePyridyl-N or Piperazine-N4Simple coordination complex
Bidentate (Chelating)Pyridyl-N and Piperazine-N4Metal complex with a 7-membered chelate ring
Bidentate (Bridging)Pyridyl-N and Piperazine-N41D, 2D, or 3D coordination polymer/MOF

Ligand Exchange and Reaction Mechanisms in Organometallic Systems

In organometallic systems, 4-(4-methylbenzyl)piperazinomethanone can participate in ligand exchange reactions, where it displaces other ligands from a metal center. The kinetics and mechanism of these substitution reactions are influenced by both the incoming ligand and the nature of the metal complex. Ligand substitution reactions at metal centers can proceed through various mechanisms, broadly classified as associative, dissociative, or interchange pathways. rsc.orgias.ac.in

An associative mechanism (A) involves the initial formation of a bond between the incoming ligand and the metal center, leading to an intermediate with an increased coordination number. This is often followed by the departure of the leaving group. This pathway is favored for coordinatively unsaturated complexes or those with accessible coordination sites.

A dissociative mechanism (D) , on the other hand, begins with the cleavage of the bond between the metal and the leaving group, generating a coordinatively unsaturated intermediate that subsequently binds the incoming ligand. This mechanism is more common for sterically hindered complexes.

The interchange mechanism (I) is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. This can be further subdivided into associative interchange (Ia) and dissociative interchange (Id), depending on the degree of bond formation with the incoming ligand and bond breaking with the leaving group in the transition state.

The table below presents hypothetical activation parameters for a ligand exchange reaction involving 4-(4-methylbenzyl)piperazinomethanone, illustrating how such data can be used to infer the reaction mechanism.

Metal ComplexIncoming LigandΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Postulated Mechanism
[M(L)n(solvent)]4-(4-MeBz)PipCO45-60Associative (Ia)
[M(L)n(solvent)]4-(4-MeBz)PipCO95+20Dissociative (Id)

Other fundamental reactions in organometallic chemistry, such as oxidative addition and reductive elimination, could also involve 4-(4-methylbenzyl)piperazinomethanone as an ancillary ligand. libretexts.org In these processes, the ligand would remain coordinated to the metal center while the metal's oxidation state and coordination number change. The electronic and steric properties of the pyridyl-piperazine ligand would influence the feasibility and kinetics of these transformations.

Advanced Analytical and Methodological Developments for 4 4 Methylbenzyl Piperazinomethanone

Chromatographic Method Development

Chromatographic techniques are fundamental in the analysis of pharmaceutical and chemical compounds. For a molecule with the structural complexity of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play vital roles in its analytical profiling.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

HPLC is a cornerstone for the purity assessment and isolation of non-volatile and thermally labile compounds. For piperazine (B1678402) derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. The development of an HPLC method for 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE would likely involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity.

A typical HPLC method for a related compound, 1-benzylpiperazine (BZP), utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. mdpi.com Detection is often achieved using a UV detector, as the aromatic rings in the target molecule are expected to exhibit significant UV absorbance. For quantitative analysis, a diode-array detector (DAD) can be beneficial, allowing for the monitoring of multiple wavelengths and providing spectral information that aids in peak identification and purity assessment. researchgate.net

The precision and accuracy of such methods are typically validated to be below 4% in most cases. researchgate.net Linearity is established across a range of concentrations, often from 0.1 mg/mL to 1.0 mg/mL, with correlation coefficients (r²) greater than 0.999. ikm.org.my The limit of quantification (LOQ) for similar piperazine derivatives has been reported to be in the range of 0.125 µg/ml to 0.5 µg/ml. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Piperazine Derivatives

ParameterTypical Value/Condition
Column C18, 5 µm particle size
Mobile Phase Acetonitrile/Phosphate Buffer
Detection UV at 254 nm or DAD
Flow Rate 1.0 mL/min
Injection Volume 10 µL

This table presents typical starting parameters for HPLC method development for piperazine-containing compounds.

Gas Chromatography (GC) for Volatile Byproducts and Reaction Monitoring

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of the synthesis of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE, GC can be invaluable for monitoring the progress of the reaction by quantifying the consumption of volatile starting materials and the formation of volatile byproducts or intermediates. researchgate.net

For the analysis of piperazine and its derivatives, a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-17 (50% phenyl - 50% methylpolysiloxane), is often employed. researchgate.net A flame ionization detector (FID) is commonly used for quantitative analysis due to its robustness and wide linear range. The injector and detector temperatures are typically set high enough to ensure the rapid volatilization of the analytes without causing thermal degradation. researchgate.net

A developed GC method can separate piperazine, 1-methyl piperazine, and 1-ethyl piperazine, which could be potential impurities or starting materials. researchgate.net The limit of detection for these related compounds has been reported to be as low as 0.005%. hakon-art.com

Table 2: Example GC Parameters for Piperazine Impurity Profiling

ParameterTypical Value/Condition
Column DB-17, 30 m x 0.53 mm ID, 1 µm film
Carrier Gas Helium
Injector Temperature 250°C
Detector Temperature 260°C (FID)
Oven Program Isothermal or gradient, e.g., 150°C hold, then ramp to 260°C

This table provides an example of GC conditions that could be adapted for the analysis of volatile species related to the synthesis of the target compound.

Hyphenated Techniques

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced analytical capabilities, providing both qualitative and quantitative information.

LC-MS/MS for Trace Analysis and Metabolite Identification (in chemical reactions)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for trace analysis and structural elucidation. For 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE, LC-MS/MS would be the method of choice for identifying potential metabolites that could form during chemical reactions, such as oxidation or hydrolysis.

In a typical LC-MS/MS workflow, the compound is first separated by HPLC and then introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for polar molecules like piperazine derivatives. nih.gov The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity in quantitative studies. nih.gov

For metabolite identification, the mass spectrometer's ability to perform fragmentation analysis (MS/MS) is crucial. By isolating a parent ion (the potential metabolite) and fragmenting it, a characteristic fragmentation pattern is obtained, which can be used to deduce the structure of the metabolite. For example, the metabolism of other piperazine-containing drugs has been studied, revealing pathways such as hydroxylation and degradation of the piperazine ring. researchgate.net

Table 3: Potential LC-MS/MS Transitions for Piperazine Derivatives

Precursor Ion (m/z)Product Ion (m/z)Potential Moiety
[M+H]+91Benzyl (B1604629) group fragment
[M+H]+134Piperazine ring fragment
[M+H]+176Benzylpiperazine fragment

This table illustrates hypothetical precursor-to-product ion transitions that could be monitored for identifying and quantifying benzylpiperazine-type structures.

GC-MS for Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it an excellent tool for profiling volatile compounds. rsc.org In the synthesis of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE, GC-MS can be used to identify and quantify volatile impurities, residual solvents, and reaction byproducts. rsc.org

The electron ionization (EI) mass spectra of piperazine derivatives often show characteristic fragmentation patterns. researchgate.net For instance, N-benzylpiperazine typically yields a prominent fragment ion at m/z 91, corresponding to the tropylium cation (C7H7+), and other fragments related to the piperazine ring. researchgate.net The mass spectra of various piperazine derivatives are often characteristic, allowing for their identification based on ions with specific m/z values. researchgate.net Analysis of these fragmentation patterns can help in the structural elucidation of unknown volatile compounds present in a sample.

Table 4: Characteristic GC-MS Fragment Ions for Benzylpiperazine Analogs

CompoundKey Fragment Ions (m/z)
Benzylpiperazine (BZP)91, 134, 176, 56
N-(3-methylbenzyl)piperazine (MeBP)105, 148, 190, 56

This table shows the characteristic mass spectral fragment ions for BZP and a closely related analog, which can aid in the identification of similar structures. researchgate.net

Flow Chemistry and Automated Synthesis

The synthesis of piperazine derivatives has seen significant advancements with the advent of flow chemistry and automated synthesis platforms. mdpi.com These technologies offer several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, higher yields, and the potential for rapid optimization and library synthesis. mdpi.com

The synthesis of piperazines can be achieved through various methods, including photoredox catalysis in a flow setup. mdpi.com For instance, the C–H functionalization of piperazines has been successfully performed in microreactors, allowing for efficient and controlled reactions. mdpi.com Automated flow synthesis systems can integrate multiple reaction and purification steps, enabling a seamless process from starting materials to the final purified product. technologynetworks.com This approach is particularly valuable for the synthesis of compound libraries for drug discovery or for the process development of a target molecule like 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE. The use of open-source software and affordable hardware like the Raspberry Pi has made the automation of multi-step flow synthesis more accessible. technologynetworks.com

Table 5: Comparison of Batch vs. Flow Synthesis for Piperazine Derivatives

FeatureBatch SynthesisFlow Chemistry
Reaction Control Less precise temperature and mixing controlPrecise control over temperature, pressure, and mixing
Safety Handling of large quantities of hazardous materialsSmaller reaction volumes, inherently safer
Scalability Often requires re-optimization for scale-upScalable by running the system for longer durations
Reproducibility Can be variable between batchesHighly reproducible

This table highlights the key advantages of employing flow chemistry for the synthesis of complex molecules like piperazine derivatives.

Implementation of Continuous Flow Reactors for Enhanced Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients and other fine chemicals, including piperazine derivatives. mdpi.comnih.gov This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for highly exothermic or hazardous reactions.

The synthesis of piperazine-containing compounds, which are key structural motifs in many pharmaceuticals, has been successfully adapted to continuous flow systems. nih.govresearchgate.netresearchgate.net For instance, the N-alkylation of piperazine, a crucial step in the synthesis of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE, can be performed efficiently in a flow reactor. By pumping solutions of 1-(4-methylbenzyl)piperazine (B148959) and a suitable 3-pyridylcarbonyl derivative through a heated reaction coil or a packed-bed reactor containing a solid-supported catalyst, the desired product can be generated continuously. nih.gov

Research on related compounds has demonstrated the advantages of this approach. In a continuous flow synthesis of a piperazine derivative, researchers achieved significantly higher productivity and managed to circumvent issues encountered during batch scale-up. researchgate.net Key parameters such as residence time, temperature, and stoichiometry can be precisely controlled to maximize the conversion and minimize the formation of byproducts.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Representative Piperazine Acylation

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time 12 - 24 hours15 - 60 minutes (Residence Time)
Temperature 80 - 120 °C100 - 160 °C
Yield 65 - 80%>90%
Purity Moderate to High (requires extensive purification)High to Excellent (reduced byproducts)
Scalability Limited by reactor size and heat transferReadily scalable by extending operation time

This table presents representative data based on studies of similar piperazine acylation reactions to illustrate the advantages of continuous flow synthesis.

The use of 3D-printed reactionware is also gaining traction, allowing for the creation of custom-designed flow reactors that can be rapidly prototyped and optimized for specific chemical transformations. beilstein-journals.org This approach combines the versatility of 3D printing with the efficiency of flow chemistry, offering new possibilities for the synthesis of complex molecules. beilstein-journals.org

Automation in Reaction Screening and Optimization

The optimization of a chemical reaction is a complex, resource-intensive process that involves exploring a wide range of parameters, including catalysts, solvents, bases, and temperatures. nih.gov Automation and high-throughput experimentation (HTE) have revolutionized this process by enabling the parallel execution of a large number of experiments in a miniaturized format. nih.govsciforum.net

For the synthesis of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE, an automated platform could be employed to screen various coupling conditions for the final acylation step. A robotic system can dispense precise amounts of reactants, catalysts, and solvents into a 96-well plate, which is then heated and agitated. nih.gov After the reaction is complete, automated analysis, typically by liquid chromatography-mass spectrometry (LC-MS), provides data on the yield and purity for each set of conditions.

The integration of machine learning algorithms with HTE platforms further accelerates the optimization process. nih.govresearchgate.net Bayesian optimization, for example, can be used to intelligently select the next set of experiments based on the results of previous runs, efficiently navigating the complex parameter space to identify the optimal reaction conditions with a minimal number of experiments. nih.govrsc.org This data-driven approach has been shown to outperform traditional optimization methods and even human experts in identifying successful reaction conditions. nih.gov

Table 2: Automated Screening of Reaction Parameters for Pyridyl Methanone (B1245722) Synthesis

ExperimentCatalystBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)2K2CO3Toluene10045
2CuICs2CO3Dioxane11062
3NoneNaHDMF8078
4Pd2(dba)3K3PO4Toluene10055
5CuIDBUAcetonitrile9071
6NoneLiHMDSTHF7085

This table is a hypothetical representation of data from an automated high-throughput screening campaign for the synthesis of a pyridyl methanone, demonstrating the systematic exploration of various reaction parameters.

The use of open-source, modular automation software allows for the flexible integration of different laboratory devices, making automated reaction optimization more accessible to a wider range of research groups. rsc.org Such platforms can control pumps, temperature controllers, and analytical instruments to automate the entire workflow from reaction setup to data analysis. rsc.org

Conclusion and Future Perspectives in Chemical Research of 4 4 Methylbenzyl Piperazinomethanone

Summary of Key Chemical Discoveries and Methodological Advancements

The discovery of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE emerged from systematic screening of a chemical library to identify compounds that promote neurogenesis. nih.gov Its unique structure, featuring a piperazine (B1678402) ring linking a 4-methylbenzyl group and a 3-pyridylmethanone moiety, represents a key chemical discovery in the quest for novel neurogenic agents.

Methodological advancements in the synthesis of this compound are highlighted in patent literature, which outlines a structured synthetic route. A common approach to synthesizing the core structure of such piperazine-containing compounds involves a multi-step process. nih.gov This typically begins with the formation of the benzylpiperazine core, which can be achieved through the reaction of piperazine derivatives with benzyl (B1604629) halides. mdpi.com Subsequently, this core is coupled with a pyridine (B92270) derivative to form the final product.

A specific patented method for the synthesis of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE starts with 2-chloronicotinic acid. google.com The synthesis involves several key transformations, including the activation of the carboxylic acid, coupling with a protected piperazine, and subsequent reaction with the appropriate benzylamine (B48309) derivative. Industrial production of this compound generally follows similar synthetic pathways, with optimizations focused on maximizing yield and purity, often employing advanced purification techniques like high-performance liquid chromatography (HPLC). nih.gov

Unresolved Chemical Challenges and Open Questions

Despite the outlined synthetic routes, the synthesis of polysubstituted piperazines and pyridines, such as 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE, is not without its challenges. One of the significant hurdles in the broader field of piperazine chemistry is the direct and selective functionalization of the piperazine ring's C-H bonds. nih.gov Achieving high regioselectivity and stereoselectivity in such transformations remains a formidable task for synthetic chemists. While general methods for the synthesis of substituted piperazines exist, they often have limitations in terms of substrate scope and reaction yields. nih.gov

Specific to the large-scale synthesis of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE, challenges may include ensuring high purity, minimizing by-product formation, and developing cost-effective and environmentally benign processes. The chemical stability of the compound under various conditions, its potential degradation pathways, and the characterization of any impurities are also critical aspects that require thorough investigation. An open question in the chemical research of this compound is the full elucidation of its structure-activity relationship (SAR) from a purely chemical perspective, which could guide the design of more potent or selective analogs.

Potential as a Synthetic Building Block in Diversified Chemical Syntheses

The 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE scaffold, with its multiple reactive sites, holds potential as a versatile building block for the synthesis of more complex molecules. The secondary amine in the piperazine ring, the aromatic rings, and the ketone linkage offer opportunities for further chemical modifications.

For instance, the pyridine ring can be a substrate for various substitution reactions, allowing for the introduction of diverse functional groups that could modulate the compound's chemical and biological properties. The benzyl group could also be modified, or the piperazine ring could be used as a scaffold to link to other molecular fragments, leading to the creation of hybrid molecules with potentially novel activities. While the primary focus has been on its neurogenic properties, its potential as a chemical intermediate in the synthesis of other compounds remains an area ripe for exploration.

Directions for Novel Chemical Transformations and Theoretical Explorations

The chemical structure of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE is amenable to a variety of chemical transformations. Beyond standard reactions like oxidation, reduction, and substitution, there is potential for exploring more novel chemical transformations. nih.gov For example, catalytic C-H activation methods could be employed to directly functionalize the aromatic rings or the piperazine moiety in a controlled manner.

Furthermore, theoretical and computational chemistry could provide valuable insights into the molecule's properties and reactivity. semanticscholar.orgneuronewsinternational.com Computational studies could be used to:

Predict the most likely sites for electrophilic or nucleophilic attack.

Analyze the conformational preferences of the molecule, which could be crucial for its interaction with biological targets.

Explore the electronic structure and its relationship to the compound's reactivity and stability.

Guide the design of new analogs with improved properties by modeling their interactions with putative biological targets.

Such theoretical explorations, in conjunction with experimental work, could accelerate the discovery of novel chemical transformations and the development of new derivatives with enhanced characteristics.

Broader Implications for Heterocyclic Chemistry and Scaffold Design

The 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE structure has broader implications for the fields of heterocyclic chemistry and scaffold design. The successful combination of the piperazine and pyridine heterocycles, linked by a methanone (B1245722) bridge, provides a valuable template for the design of new biologically active compounds.

Piperazine and its derivatives are well-established pharmacophores in medicinal chemistry, known for their presence in a wide range of therapeutic agents. researchgate.netresearchgate.net Similarly, the pyridine scaffold is a cornerstone of many pharmaceuticals. The specific arrangement found in 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE demonstrates a successful strategy for connecting these two important heterocyclic systems.

This scaffold can serve as an inspiration for the design of new libraries of compounds targeting a variety of biological processes. By systematically modifying the substituents on the benzyl and pyridyl rings, as well as the nature of the linker, chemists can explore a vast chemical space to identify molecules with tailored properties. The study of this compound, therefore, not only contributes to the understanding of neurogenesis but also enriches the toolbox of medicinal chemists for the design of future therapeutic agents based on privileged heterocyclic scaffolds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-methylbenzyl)piperazinomethanone, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are reacted with activated carbonyl intermediates (e.g., benzoyl chloride analogs) under reflux conditions in aprotic solvents like tetrahydrofuran (THF). Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of piperazine to carbonyl precursor) and reaction time (12–24 hours). Purification often employs normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) .
  • Key Considerations : Monitor reaction progress via TLC (Rf values ~0.40–0.44 in chloroform:methanol systems). Crystallization from diethyl ether or methanol improves purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Analytical Methods :

  • NMR : 1H^1H-NMR (CDCl3_3) reveals peaks for aromatic protons (δ 7.06–8.68 ppm), piperazine methyl groups (δ 2.31 ppm), and methanone carbonyl signals. 13C^{13}C-NMR confirms the carbonyl carbon at ~166 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 274.0317 for related analogs) .

Advanced Research Questions

Q. How do structural modifications to the piperazine or pyridyl moieties influence biological activity or receptor binding?

  • SAR Studies :

  • Piperazine Substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring enhances binding affinity to dopamine receptors. Conversely, hydroxyl groups improve solubility but reduce blood-brain barrier penetration .
  • Pyridyl Positioning : 3-Pyridyl substitution (vs. 2- or 4-) optimizes steric interactions with target enzymes (e.g., kinases), as shown in analogs with IC50_{50} values <100 nM .
    • Experimental Design : Use in vitro assays (e.g., radioligand binding for D3_3 receptors) and molecular docking simulations (e.g., AutoDock Vina) to validate hypotheses .

Q. What are the stability profiles of 4-(4-methylbenzyl)piperazinomethanone under varying pH and temperature conditions?

  • Stability Testing :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. HPLC analysis shows degradation >10% at pH <3 (acidic hydrolysis of the methanone group) .
  • Thermal Stability : Thermogravimetric analysis (TGA) indicates decomposition onset at ~270°C. Store at –20°C under inert gas (N2_2) to prevent oxidation .

Q. How can computational modeling predict metabolite formation or toxicity risks?

  • In Silico Tools :

  • Metabolite Prediction : Use software like ADMET Predictor or GLORYx to identify potential Phase I/II metabolites (e.g., hydroxylation at the benzyl group or N-demethylation of piperazine) .
  • Toxicity Screening : QSAR models predict hepatotoxicity (e.g., liver enzyme inhibition) based on structural alerts like nitro groups or reactive carbonyls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.